molecular formula C12H17N3S B114737 1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea CAS No. 155047-58-8

1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea

Cat. No.: B114737
CAS No.: 155047-58-8
M. Wt: 235.35 g/mol
InChI Key: KEMLILBGBYFHBZ-UHFFFAOYSA-N
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Description

“1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea” is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea” typically involves the reaction of cyclopropylmethylamine with 1-(pyridin-4-yl)ethyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile under mild conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

“1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea” can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Disubstituted Thioureas: Compounds with similar structures but different substituents on the nitrogen atoms.

    Pyridine-Containing Thioureas: Compounds with a pyridine ring attached to the thiourea group.

Uniqueness

“1-(Cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea” is unique due to the presence of both a cyclopropylmethyl group and

Properties

CAS No.

155047-58-8

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

1-(cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea

InChI

InChI=1S/C12H17N3S/c1-9(11-4-6-14-7-5-11)15(12(13)16)8-10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H2,13,16)

InChI Key

KEMLILBGBYFHBZ-UHFFFAOYSA-N

SMILES

CC(C1=CC=NC=C1)N(CC2CC2)C(=S)N

Canonical SMILES

CC(C1=CC=NC=C1)N(CC2CC2)C(=S)N

Synonyms

Thiourea, N-(cyclopropylmethyl)-N-[1-(4-pyridinyl)ethyl]-

Origin of Product

United States

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